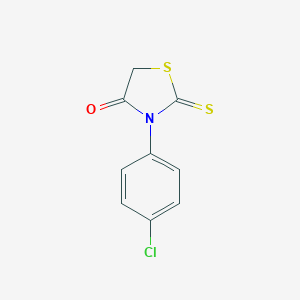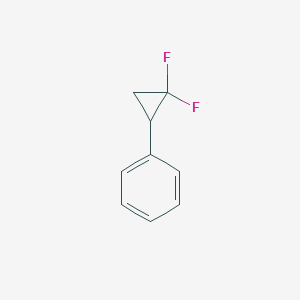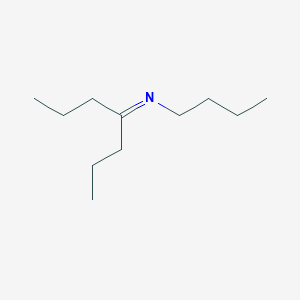
1-Butanamine, N-(1-propylbutylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanamine, N-(1-propylbutylidene)- is a chemical compound that belongs to the family of substituted phenethylamines. It is also known as 4-Methyl-2,5-dimethoxy-N-(1-propylbutylidene) benzeneethanamine or MPBD. This compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Scientific Research Applications
1-Butanamine, N-(1-propylbutylidene)- has been studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit significant binding affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, perception, and cognition. Therefore, the compound has been studied for its potential use in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.
Mechanism of Action
The mechanism of action of 1-Butanamine, N-(1-propylbutylidene)- involves its binding to the 5-HT2A receptor. This binding leads to the activation of the receptor and subsequent signaling pathways that result in changes in neurotransmitter release and neuronal activity. The exact mechanism of action is not fully understood, but it is believed to involve the modulation of dopaminergic and glutamatergic neurotransmission.
Biochemical and Physiological Effects:
Studies have shown that 1-Butanamine, N-(1-propylbutylidene)- can induce a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, body temperature, and respiration rate. The compound has also been found to induce hallucinations, altered perception, and changes in mood and cognition.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Butanamine, N-(1-propylbutylidene)- in lab experiments is its high binding affinity for the 5-HT2A receptor. This makes it a useful tool for studying the receptor's function and potential therapeutic targets. However, one limitation is its potential for inducing hallucinations and other psychoactive effects. This can make it difficult to interpret the results of experiments and can pose a risk to researchers.
Future Directions
There are several future directions for the study of 1-Butanamine, N-(1-propylbutylidene)-. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Further research is needed to determine its efficacy and safety in humans. Another direction is the study of its mechanism of action and its potential for modulating neurotransmission. This could lead to the development of new drugs for the treatment of neurological disorders. Additionally, the compound could be used as a tool for studying the function of the 5-HT2A receptor and its role in various physiological processes.
Conclusion:
In conclusion, 1-Butanamine, N-(1-propylbutylidene)- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its high binding affinity for the 5-HT2A receptor makes it a useful tool for studying the receptor's function and potential therapeutic targets. However, its potential for inducing psychoactive effects poses a risk to researchers. Further research is needed to determine its efficacy and safety in humans and its potential for the development of new drugs for the treatment of neurological disorders.
Synthesis Methods
The synthesis of 1-Butanamine, N-(1-propylbutylidene)- involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using sodium borohydride to obtain 2,5-dimethoxyphenethylamine. The final step involves the alkylation of this compound using 1-bromobutane and potassium carbonate to obtain 1-Butanamine, N-(1-propylbutylidene)-.
properties
CAS RN |
10599-80-1 |
|---|---|
Product Name |
1-Butanamine, N-(1-propylbutylidene)- |
Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-butylheptan-4-imine |
InChI |
InChI=1S/C11H23N/c1-4-7-10-12-11(8-5-2)9-6-3/h4-10H2,1-3H3 |
InChI Key |
KPXGPWSHFIXKSZ-UHFFFAOYSA-N |
SMILES |
CCCCN=C(CCC)CCC |
Canonical SMILES |
CCCCN=C(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



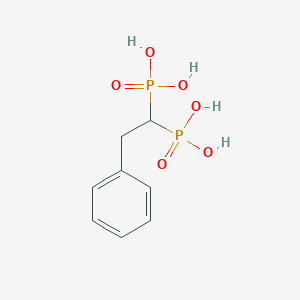
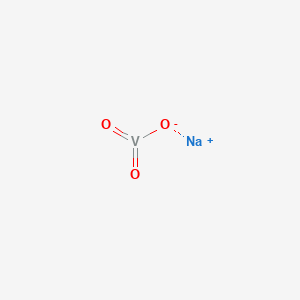

![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)


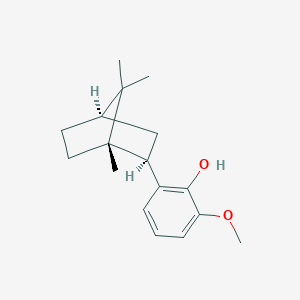

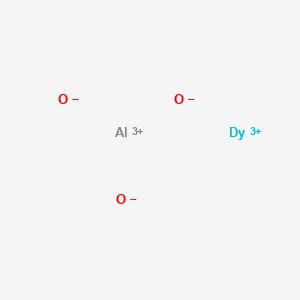
![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)

